Smyrindioloside

Description

This compound has been reported in Heracleum candicans, Glehnia littoralis, and other organisms with data available.

Properties

IUPAC Name |

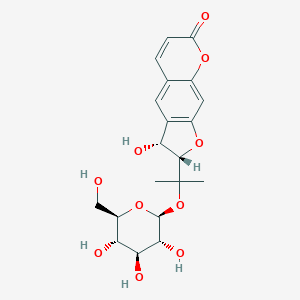

(2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPNFWKZLQAVTH-LDCXIIFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101109563 |

Source

|

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87592-77-6 |

Source

|

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87592-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Smyrindioloside: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindioloside is a naturally occurring furanocoumarin glycoside that has garnered interest within the scientific community. As a member of the coumarin (B35378) family, it shares a structural backbone known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification from plant matrices. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, phytochemistry, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the Apiaceae family. The reported natural sources are detailed in Table 1. The distribution of this compound appears to be concentrated in the roots of these plants.

| Plant Species | Family | Plant Part(s) |

| Smyrnopsis aucheri | Apiaceae | Roots |

| Heracleum candicans | Apiaceae | Not specified |

| Glehnia littoralis | Apiaceae | Not specified |

| Heracleum stenopterum | Apiaceae | Roots |

Table 1: Natural Sources of this compound

Experimental Protocols: Isolation of this compound

The foundational method for the isolation of this compound was first described from the roots of Smyrnopsis aucheri. The following protocol is based on the pioneering work in this area and represents a general approach that can be adapted for other plant sources.

Extraction

The initial step involves the extraction of the raw plant material to obtain a crude extract containing this compound and other secondary metabolites.

-

Plant Material Preparation: The roots of the source plant are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. While various solvents can be employed for the extraction of coumarins, the seminal work on this compound utilized chloroform (B151607). The extraction is typically carried out at room temperature over an extended period or under reflux to ensure the complete transfer of the target compounds into the solvent.

Fractionation and Purification

The crude chloroform extract, a complex mixture of compounds, requires further fractionation and purification to isolate this compound.

-

Preliminary Fractionation: The concentrated chloroform extract is often subjected to a preliminary fractionation step. This can involve partitioning between immiscible solvents to separate compounds based on their polarity.

-

Column Chromatography: The primary method for the purification of this compound is column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of coumarins.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for the separation of furanocoumarins is a mixture of petroleum ether and ethyl acetate (B1210297), with the proportion of ethyl acetate being progressively increased.

-

-

Crystallization: The fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined, and the solvent is evaporated. The resulting residue is then crystallized from a suitable solvent, such as a mixture of acetone (B3395972) and petroleum ether, to yield pure this compound.

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process for this compound is depicted in the following diagram.

Caption: General workflow for the isolation of this compound.

Quantitative Data

The initial isolation of this compound from Smyrnopsis aucheri yielded the pure compound, allowing for its structural elucidation. Quantitative data regarding the yield of this compound from the raw plant material is not extensively reported in the available literature. Further studies are required to establish the typical yield of this compound from its various natural sources.

Structure-Elucidation Signaling Pathway

The determination of the structure of a novel natural product like this compound involves a series of analytical techniques. The logical flow of this process is outlined below.

Caption: Logical flow for the structure elucidation of this compound.

Conclusion

This compound is a furanocoumarin glycoside with a limited but identified number of natural sources within the Apiaceae family. The established isolation protocol, primarily involving solvent extraction and column chromatography, provides a solid foundation for obtaining this compound for further research. This guide offers a detailed overview of the necessary methodologies and logical workflows to support scientists and researchers in the exploration of this compound and its potential applications. Further phytochemical screening of related plant species may lead to the discovery of new and more abundant sources of this intriguing natural product.

A Researcher's Guide to Smyrindioloside: Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of Smyrindioloside, a natural product belonging to the coumarin (B35378) family. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on its physicochemical properties and the detailed synthetic route to its aglycone, Smyrindiol. This information serves as a crucial starting point for researchers interested in the potential therapeutic applications of this compound.

Physicochemical Properties of this compound

This compound is a furocoumarin glycoside that has been identified in various plant species, including Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C20H24O10 | [1][3] |

| Molecular Weight | 424.40 g/mol | [1] |

| CAS Number | 87592-77-6 | |

| Class | Psoralens | |

| Physical Description | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |

Asymmetric Total Synthesis of Smyrindiol (Aglycone of this compound)

While the direct synthesis of this compound is not extensively documented in the provided results, a detailed organocatalytic asymmetric total synthesis for its aglycone, Smyrindiol, has been described. This 15-step synthesis utilizes an (S)-proline catalyzed enantioselective intramolecular aldol (B89426) reaction as the key step to achieve high stereoselectivity (de = 99%, ee = 99%).

Experimental Protocol: Asymmetric Total Synthesis of Smyrindiol

The synthesis commences with commercially available 2,4-dihydroxybenzaldehyde (B120756).

Step 1: Protection of Phenolic Hydroxyl Groups

-

Treat 2,4-dihydroxybenzaldehyde with a suitable protecting group to selectively protect the phenolic hydroxyl groups.

Step 2: Introduction of the Side Chain

-

Perform a nucleophilic addition to the aldehyde using an appropriate reagent to introduce the carbon framework of the side chain.

Step 3-10: Multi-step Elaboration of the Side Chain

-

This phase involves a series of reactions including, but not limited to, oxidation, reduction, and the introduction of chiral centers. These steps are crucial for constructing the dihydrofuran ring system.

Step 11: Key Intramolecular Aldol Reaction

-

Catalyze the enantioselective intramolecular aldol reaction using (S)-proline. This step is critical for establishing the stereochemistry of Smyrindiol.

Step 12: Sonogashira Coupling

-

Couple the product from the previous step with an appropriate alkyne via a Sonogashira reaction to build the coumarin core precursor.

Step 13: Lindlar Reduction

-

Selectively reduce the alkyne to a cis-alkene using a Lindlar catalyst.

Step 14: Lactonization

-

Induce intramolecular cyclization to form the characteristic coumarin lactone ring.

Step 15: Deprotection

-

Remove the protecting groups from the phenolic hydroxyls to yield Smyrindiol.

Caption: Asymmetric total synthesis workflow for Smyrindiol.

Potential Biological Activities of Related Coumarins

References

The Discovery of Smyrindioloside in Heracleum candicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the furanocoumarin glycoside, Smyrindioloside, with a focus on its discovery in the medicinal plant Heracleum candicans. While the presence of this compound in this species is documented, detailed biological studies on this specific compound are currently limited. This document consolidates the available information on its isolation and structural elucidation, alongside the known biological activities of structurally related compounds from the Heracleum genus. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and to highlight areas for future investigation.

Introduction to Heracleum candicans

Heracleum candicans, a member of the Apiaceae family, is a perennial herb found in the Himalayan region.[1] Traditionally, various parts of this plant have been used in folk medicine for their purported therapeutic properties.[2] Phytochemical investigations of Heracleum candicans have revealed a rich diversity of secondary metabolites, particularly furanocoumarins and their glycosides, which are known to possess a wide range of biological activities.[3][4]

The Discovery of this compound

This compound is a furanocoumarin glycoside that has been identified as a constituent of Heracleum candicans. Its chemical structure is (2S,3R)-2-(1-(beta-D-Glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo(3,2-g)(1)benzopyran-7-one. The discovery of this compound in this plant is attributed to the extensive phytochemical work on the roots of Heracleum candicans by a team of Japanese researchers, including Inoue, Taniguchi, Shibano, Baba, and Wang, who have published a series of papers on the novel furanocoumarin glycosides from this species.[1]

Chemical Structure

The chemical structure of this compound is presented below. It features a psoralen-type furanocoumarin aglycone linked to a beta-D-glucopyranosyl moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₁₀ |

| Molecular Weight | 424.4 g/mol |

| IUPAC Name | (2S,3R)-2-(1-(beta-D-Glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo(3,2-g)(1)benzopyran-7-one |

| CAS Number | 87592-77-6 |

| Class | Furanocoumarin Glycoside |

Experimental Protocols

Plant Material

The roots of Heracleum candicans Wall. are collected and air-dried.

Extraction

The dried and powdered roots are subjected to solvent extraction. A typical procedure would involve:

-

Maceration: The powdered root material is macerated with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., several days).

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate this compound:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The furanocoumarin glycosides are expected to be concentrated in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of protons and carbons and to establish the overall structure of the molecule, including the nature and attachment point of the sugar moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule.

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers.

References

Preliminary Investigation of Smyrindioloside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smyrindioloside, a furanocoumarin glycoside, is a natural product isolated from plants of the Apiaceae family, notably from species such as Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri. While direct and extensive research on the bioactivity of this compound is currently limited, this technical guide consolidates preliminary data and infers potential biological activities based on studies of extracts from its source plants, particularly Smyrnium olusatrum (Alexanders), and related bioactive compounds. This document aims to provide a foundational resource for researchers initiating studies on this compound, offering insights into potential therapeutic areas, relevant experimental protocols, and key signaling pathways that may be modulated by this compound. The information presented herein is intended to catalyze further investigation into the pharmacological potential of this compound.

Inferred Bioactivities from Smyrnium olusatrum and its Constituents

Smyrnium olusatrum L., a plant in which this compound or its derivatives are likely found, has been a subject of phytochemical and pharmacological research.[1][2][3][4] Extracts from this plant have demonstrated a range of biological effects, suggesting potential areas of investigation for this compound.

Anti-inflammatory and Analgesic Effects

Methanolic and ethanolic extracts of Smyrnium olusatrum have shown significant anti-inflammatory and analgesic properties in preclinical studies.[1] These extracts were found to be rich in secondary metabolites such as terpenoids, polyphenols, and alkaloids. The anti-inflammatory effects were observed in both in vitro and in vivo models, indicating the potential of its constituents to modulate inflammatory pathways. The analgesic activity was demonstrated through a reduction in acetic acid-induced abdominal cramps in animal models.

Antioxidant Activity

Extracts from various parts of Smyrnium olusatrum have exhibited potent antioxidant activities. These effects have been attributed to the presence of phenolic and flavonoid compounds. The antioxidant potential suggests that this compound could play a role in mitigating oxidative stress-related pathologies.

Cytotoxic and Anticancer Potential

Essential oils and specific compounds isolated from Smyrnium olusatrum, such as isofuranodiene (B1674272), have demonstrated significant cytotoxic effects against human cancer cell lines. Isofuranodiene has been shown to induce apoptosis in colon and prostate cancer cells. This suggests that furanocoumarins from this plant, including potentially this compound, may possess anticancer properties. The mechanism of action for isofuranodiene involves the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Smyrnium olusatrum extracts and its isolated compounds. This data provides a preliminary indication of the potential potency of its constituents.

Table 1: In Vitro Cytotoxicity of Smyrnium olusatrum Flower Essential Oil and Isofuranodiene

| Compound/Extract | Cell Line | IC50 (µg/mL) |

| Flower Essential Oil | HCT116 (Colon Carcinoma) | 10.71 |

| Isofuranodiene | HCT116 (Colon Carcinoma) | 15.06 |

| Isofuranodiene | PC3 (Prostate Adenocarcinoma) | 29 µM |

| Isofuranodiene | MDA-MB-231 (Breast Adenocarcinoma) | 59 µM |

| Isofuranodiene | BT-474 (Breast Adenocarcinoma) | 55 µM |

Table 2: Total Phenolic and Flavonoid Content of Smyrnium olusatrum Extracts

| Extract | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg RE/g) |

| Methanolic Extract (Leaves) | - | - |

| Ethanolic Extract (Leaves) | Higher than Methanolic Extract | Lower than Methanolic Extract |

| Methanolic Extract (Flowers) | 48.97 | 52.63 |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted for the investigation of this compound's bioactivity, based on studies of Smyrnium olusatrum extracts and its components.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit thermally induced protein denaturation, a well-documented cause of inflammation.

-

Preparation of Reaction Mixture: A reaction mixture (5 mL) is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Control: A similar volume of distilled water is used as the control.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

In Vivo Anti-inflammatory Assay: Formaldehyde-Induced Paw Edema

This model is used to evaluate the anti-inflammatory effect of a substance on paw edema induced by an irritant.

-

Animal Model: Wistar rats are typically used.

-

Induction of Edema: Edema is induced by injecting 0.1 mL of 2% formaldehyde (B43269) solution into the sub-plantar surface of the right hind paw.

-

Treatment: this compound (at various doses) or a control vehicle is administered orally or intraperitoneally 30 minutes before the formaldehyde injection.

-

Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the induction of edema.

-

Calculation: The percentage inhibition of edema is calculated for each group.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, PC3) are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Detection: Hoechst 33258 Staining

This method is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Treatment: Cells are grown on coverslips and treated with this compound for a designated time.

-

Fixation: The cells are washed with PBS and fixed with a solution of 4% paraformaldehyde.

-

Staining: The fixed cells are washed and then stained with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Visualization: The coverslips are mounted on slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's bioactivity.

Caption: General experimental workflow for investigating the bioactivity of this compound.

Caption: Hypothesized apoptotic signaling pathway induced by this compound.

Conclusion and Future Directions

The preliminary investigation into the bioactivity of this compound, primarily through inference from studies on Smyrnium olusatrum and its constituents, suggests a promising profile for further research. The potential anti-inflammatory, antioxidant, and cytotoxic properties warrant direct investigation of the pure compound. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

Direct Bioactivity Screening: Performing a battery of in vitro assays to confirm the antioxidant, anti-inflammatory, and cytotoxic activities of pure this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of apoptosis and inflammation.

-

In Vivo Efficacy and Safety: Conducting preclinical in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound in relevant disease models.

This technical guide serves as a starting point for the scientific community to unlock the full therapeutic potential of this compound.

References

Smyrindioloside: A Technical Guide on its Role as a Furanocoumarin Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smyrindioloside, a naturally occurring furanocoumarin glycoside, represents a promising yet underexplored molecule in the landscape of pharmacologically active plant-derived compounds. As a psoralen (B192213) derivative, its chemical structure suggests a potential for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, which are characteristic of the broader furanocoumarin class. This technical guide synthesizes the current, albeit limited, knowledge on this compound, drawing inferences from studies on its source plants, Heracleum candicans and Glehnia littoralis, and related furanocoumarin compounds. Due to the nascent stage of research directly focused on this compound, this document also outlines proposed experimental protocols to elucidate its specific biological functions and mechanisms of action. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research and drug discovery efforts. This guide serves as a foundational resource for researchers and professionals in drug development, aiming to stimulate and direct future investigations into the therapeutic potential of this compound.

Introduction: The Furanocoumarin Glycoside Landscape

Furanocoumarins are a well-established class of secondary metabolites found in various plant families, renowned for their diverse pharmacological properties. Their chemical structure, characterized by a furan (B31954) ring fused with a coumarin, underpins their biological activity. Glycosylation, the attachment of a sugar moiety, often enhances the solubility and bioavailability of these compounds, potentially modulating their therapeutic effects. This compound, a glycoside of the furanocoumarin smyrindiol, fits this profile, yet specific research into its bioactivity remains scarce. This guide aims to bridge this knowledge gap by providing a comprehensive overview of what is known and what is postulated about this intriguing molecule.

This compound: Chemical Profile and Natural Occurrence

This compound is a furanocoumarin glycoside that has been identified in several plant species, notably Heracleum candicans and Glehnia littoralis. Its structure is based on a psoralen backbone, a linear furanocoumarin.

| Property | Details |

| IUPAC Name | (2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |

| Molecular Formula | C20H24O10 |

| Natural Sources | Heracleum candicans, Glehnia littoralis |

Inferred Biological Activities and Therapeutic Potential

Direct experimental evidence for the biological activities of isolated this compound is not yet available in the scientific literature. However, based on the known pharmacological effects of extracts from its source plants and the activities of other furanocoumarins, several therapeutic avenues can be proposed for future investigation.

Anti-Inflammatory Activity

Extracts of Heracleum candicans have demonstrated anti-inflammatory properties. Furanocoumarins, as a class, are known to modulate inflammatory pathways. It is hypothesized that this compound may contribute to these effects by inhibiting key inflammatory mediators.

Anticancer Potential

Furanocoumarins are widely reported to possess anticancer activities, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[1][2] Studies on other furanocoumarins suggest that this compound could potentially inhibit the proliferation of cancer cells and induce programmed cell death.[1][3]

Antioxidant Effects

The phenolic structure of furanocoumarins suggests inherent antioxidant potential. By scavenging free radicals, this compound could help mitigate oxidative stress, a key factor in numerous chronic diseases.

Proposed Signaling Pathways

Based on the known mechanisms of other furanocoumarins, several signaling pathways are proposed as potential targets for this compound.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation, often hyperactivated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Apoptosis Pathway

Induction of apoptosis is a key mechanism for anticancer agents. Furanocoumarins can trigger apoptosis through both intrinsic and extrinsic pathways.

Caption: Proposed mechanism of apoptosis induction by this compound.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

Isolation and Purification of this compound

A standardized protocol for the isolation of this compound from its natural sources is the first critical step.

Caption: General workflow for the isolation and purification of this compound.

In Vitro Anti-Inflammatory Assay

This protocol outlines the steps to assess the anti-inflammatory effects of this compound in a cell-based model.

-

Cell Line: RAW 264.7 murine macrophages.

-

Inducing Agent: Lipopolysaccharide (LPS).

-

Methodology:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with LPS (1 µg/mL) for 24 hours.

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

-

Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.

In Vitro Anticancer Assay

This protocol details the evaluation of the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Methodology:

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

-

-

Colony Formation Assay for Anti-proliferative Effects:

-

Treat cells with this compound for 24 hours.

-

Plate a low density of cells and allow them to grow for 10-14 days.

-

Stain colonies with crystal violet and count.

-

-

-

Data Analysis: Determine the IC50 for cytotoxicity and assess the reduction in colony formation.

Antioxidant Activity Assays

These protocols describe common methods for determining the antioxidant capacity of this compound.

-

DPPH Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH.

-

Mix the DPPH solution with various concentrations of this compound.

-

Incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

ABTS Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution to an absorbance of 0.7 at 734 nm.

-

Add this compound at different concentrations.

-

Measure the decrease in absorbance after 6 minutes.

-

-

Data Analysis: Calculate the percentage of radical scavenging and determine the IC50 value for each assay.

Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound is available, the following table presents hypothetical data based on the expected potency of a furanocoumarin glycoside. This table is for illustrative purposes to guide the expected outcomes of the proposed experiments.

| Assay | Cell Line / System | Parameter | Hypothetical IC50 (µM) |

| Anti-Inflammatory | RAW 264.7 | NO Production | 25 - 75 |

| RAW 264.7 | TNF-α Secretion | 30 - 80 | |

| Anticancer | MCF-7 | Cytotoxicity (MTT) | 15 - 50 |

| A549 | Cytotoxicity (MTT) | 20 - 60 | |

| Antioxidant | DPPH Assay | Radical Scavenging | 50 - 150 |

| ABTS Assay | Radical Scavenging | 40 - 120 |

Conclusion and Future Directions

This compound stands as a furanocoumarin glycoside with significant, yet largely unexplored, therapeutic potential. While its chemical structure and the biological activities of its source plants and related compounds are suggestive of anti-inflammatory, anticancer, and antioxidant properties, direct experimental validation is critically needed. The proposed experimental protocols and hypothetical signaling pathways presented in this guide offer a roadmap for future research. Elucidating the precise mechanisms of action and quantifying the biological effects of this compound will be pivotal in determining its viability as a lead compound for drug development. Further investigations should also focus on its pharmacokinetic and toxicological profiles to provide a comprehensive understanding of its therapeutic window. The exploration of this compound holds the promise of uncovering a novel natural product-based therapeutic agent.

References

- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

An Initial Literature Review on Smyrindioloside: A Technical Summary

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an initial literature review on the natural compound Smyrindioloside. The objective of this document is to consolidate the currently available scientific information regarding its chemical properties. However, a comprehensive search of the scientific literature reveals a significant scarcity of in-depth studies on its biological activities, mechanisms of action, and associated signaling pathways. Consequently, while the foundational chemical data is presented, this guide also highlights the current limitations in the available research, thereby identifying clear opportunities for future investigation.

Chemical and Physical Properties of this compound

This compound is a natural product classified as a coumarin, specifically a psoralen (B192213) derivative.[1] It has been identified in various plant species, including Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri.[1][2] The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 87592-77-6 | [2][3] |

| Molecular Formula | C₂₀H₂₄O₁₀ | |

| Molecular Weight | 424.4 g/mol | |

| IUPAC Name | (2S,3R)-2-(1-(β-D-glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo[3,2-g]benzopyran-7-one | |

| Physical Description | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Biological Activities and Mechanisms of Action: A Research Gap

A thorough review of scientific databases indicates a significant lack of published research on the biological activities and mechanisms of action of this compound. While its classification as a psoralen suggests potential pharmacological properties, as many psoralens are known to exhibit photosensitizing, anti-inflammatory, and anti-cancer activities, no specific studies quantifying these effects for this compound are readily available.

The absence of experimental data means that there is no information on its efficacy, potency (e.g., IC50 or EC50 values), or specific cellular targets. Consequently, no signaling pathways have been elucidated for this particular compound.

Experimental Protocols

Consistent with the lack of research on its biological activities, there are no detailed experimental protocols available in the scientific literature for the evaluation of this compound's effects in vitro or in vivo.

Future Research Directions

The current state of knowledge on this compound presents a clear opportunity for novel research. The following experimental workflows are proposed as a starting point for investigating its potential pharmacological properties.

Caption: Proposed workflow for in vitro screening of this compound.

Given that other natural compounds have been shown to modulate key cellular signaling pathways, a hypothetical logical diagram for investigating the anti-inflammatory effects of this compound could be as follows. This is a speculative model for future research and is not based on existing data for this compound.

References

Unveiling the Ethnobotanical Potential of Smyrindioloside-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindioloside, a sesquiterpenoid glucoside, has emerged as a compound of interest within the scientific community, primarily due to its presence in medicinal plants with a history of traditional use. This technical guide delves into the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of this compound-containing plants, with a specific focus on Smyrnium cordifolium. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Ethnobotanical Uses of Smyrnium cordifolium

Smyrnium cordifolium Boiss., a plant species found in Iran, has been traditionally utilized for its medicinal properties. Ethnobotanical surveys have revealed its application in folk medicine for a variety of ailments.

Traditional Medicinal Uses:

-

Anxiolytic and Sedative: The plant has been traditionally used to alleviate anxiety and insomnia[1][2].

-

Analgesic: It has been employed for its pain-relieving properties[3][4].

-

Diuretic: Traditional use includes its application as a diuretic and for addressing kidney-related issues[1].

Other Ethnobotanical Uses:

-

Culinary: Smyrnium cordifolium is also consumed as a vegetable in some regions.

Pharmacological Activities of Smyrnium cordifolium Extracts

Scientific investigations into the biological effects of Smyrnium cordifolium extracts have provided evidence supporting some of its traditional uses.

-

Hypnotic Effects: Studies on animal models have demonstrated the hypnotic properties of Smyrnium cordifolium extracts, corroborating its traditional use for insomnia.

-

Antioxidant Activity: The plant extracts have been shown to possess antioxidant properties.

-

Antimicrobial Activity: Research has indicated that extracts of Smyrnium cordifolium exhibit antimicrobial activity.

While these studies provide a valuable starting point, it is crucial to note that they have been conducted on whole plant extracts. Further research is necessary to isolate and characterize the specific compounds responsible for these activities, with this compound being a key candidate for investigation.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically on the biological activities of isolated this compound. The existing research primarily focuses on the qualitative effects of the entire plant extract. To advance the understanding of this compound's therapeutic potential, future studies should aim to determine key quantitative parameters such as:

-

IC50/EC50 values: To quantify the concentration of this compound required to inhibit or activate a specific biological process by 50%.

-

Binding affinities: To measure the strength of interaction between this compound and its molecular targets.

-

Pharmacokinetic parameters: To understand the absorption, distribution, metabolism, and excretion of this compound in living organisms.

A comprehensive summary of such future findings should be presented in a tabular format for clear comparison and analysis.

Experimental Protocols

The following sections outline the general methodologies that would be employed for the extraction, isolation, and biological evaluation of this compound from Smyrnium cordifolium. These protocols are based on standard techniques in natural product chemistry and pharmacology.

Extraction and Isolation of this compound

A detailed protocol for the isolation of this compound would typically involve the following steps:

-

Plant Material Collection and Preparation: Aerial parts of Smyrnium cordifolium are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The plant material is then air-dried and powdered.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques, such as column chromatography (using silica (B1680970) gel or Sephadex), and preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activity Assays

To evaluate the pharmacological activities of purified this compound, a range of in vitro and in vivo assays would be conducted. Examples include:

-

Anxiolytic Activity: Assays such as the elevated plus-maze and open field test in rodent models.

-

Sedative/Hypnotic Activity: Measurement of sleep latency and duration in animal models.

-

Analgesic Activity: Hot plate and tail-flick tests to assess pain relief.

-

Antioxidant Activity: DPPH radical scavenging assay and other antioxidant capacity assays.

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic microorganisms.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to investigate its effects on cellular signaling pathways.

Hypothetical Signaling Pathway for Anxiolytic/Sedative Effects

Based on the traditional use for anxiety and insomnia, a plausible mechanism of action for this compound could involve modulation of the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system.

Caption: Hypothetical GABAergic pathway for this compound's anxiolytic effects.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the investigation of a natural product like this compound.

Caption: General workflow for natural product drug discovery.

Conclusion

Smyrnium cordifolium, a plant with a rich history of ethnobotanical use, presents a promising source for the discovery of novel bioactive compounds. While preliminary studies on its extracts have shown interesting pharmacological activities, there is a clear need for further research focused on its constituent molecules, particularly this compound. This guide highlights the current knowledge and outlines the necessary future steps, including detailed phytochemical analysis, quantitative bioassays, and mechanistic studies, to fully elucidate the therapeutic potential of this compound. Such endeavors will be crucial for the development of new drugs and therapies based on this natural product.

References

An In-Depth Technical Guide to the Smyrindioloside Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindioloside, a naturally occurring furocoumarin glycoside, has garnered interest within the scientific community for its potential pharmacological activities. Found in various plant species of the Apiaceae family, such as Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri, this complex molecule's biosynthesis is a testament to the intricate enzymatic machinery within plants. This technical guide provides a comprehensive overview of the proposed this compound biosynthesis pathway, integrating current knowledge of furocoumarin synthesis, quantitative data, and detailed experimental methodologies.

The Core Biosynthetic Pathway: From Shikimate to this compound

The biosynthesis of this compound is a multi-step process that originates from the well-established shikimate pathway, a central route in plants for the production of aromatic amino acids and a plethora of secondary metabolites. The pathway can be broadly divided into three key stages: the formation of the coumarin (B35378) backbone, the elaboration of the furan (B31954) ring and its side chain to form the aglycone Smyrindiol, and the final glycosylation step to yield this compound.

Formation of the Umbelliferone (B1683723) Backbone

The journey to this compound begins with the synthesis of umbelliferone (7-hydroxycoumarin), a key intermediate in the biosynthesis of most furanocoumarins. This process involves several enzymatic steps:

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine, a product of the shikimate pathway, to cinnamic acid. This reaction is catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Further Hydroxylation and Lactonization: A series of subsequent hydroxylation and activation steps, followed by a crucial ortho-hydroxylation and trans/cis isomerization of the side chain, leads to the formation of the lactone ring characteristic of coumarins, ultimately yielding umbelliferone.

Formation of the Aglycone, Smyrindiol

The conversion of umbelliferone to Smyrindiol involves the addition of a prenyl group and a series of oxidative modifications to form the characteristic dihydrofuran diol structure.

-

Prenylation of Umbelliferone: The first committed step in furanocoumarin biosynthesis is the prenylation of umbelliferone at the C6 position with dimethylallyl pyrophosphate (DMAPP) to form demethylsuberosin. This reaction is catalyzed by a prenyltransferase (PT) .

-

Furan Ring Formation: Demethylsuberosin undergoes cyclization to form (+)-marmesin, a key intermediate in the synthesis of linear furanocoumarins. This step is catalyzed by a cytochrome P450 monooxygenase, marmesin synthase (MS) .

-

Psoralen (B192213) Formation: (+)-Marmesin is then converted to psoralen through the cleavage of the isopropyl group, a reaction catalyzed by another cytochrome P450, psoralen synthase (PS) .

-

Hydroxylation of the Prenyl Moiety to form Smyrindiol: This is a critical and less characterized part of the pathway. It is hypothesized that a specific cytochrome P450 monooxygenase (CYP450) catalyzes the dihydroxylation of the double bond in the furan ring side chain of a psoralen-like precursor to form the diol structure of Smyrindiol. The exact precursor and the specific CYP450 involved are yet to be definitively identified.

Glycosylation to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the tertiary hydroxyl group of Smyrindiol.

-

Glycosylation: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the Smyrindiol aglycone. The specific UGT responsible for this reaction has not yet been functionally characterized.

Quantitative Data

Currently, specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway are limited in the scientific literature. However, data from related furanocoumarin pathways can provide valuable context.

| Enzyme | Substrate | Km (µM) | Source Organism |

| Psoralen Synthase (CYP71AJ1) | (+)-Marmesin | 1.5 | Ammi majus |

| Marmesin Synthase (CYP71AJ40) | Demethylsuberosin | 2.3 | Pastinaca sativa |

| Umbelliferone 6-prenyltransferase | Umbelliferone | 58 | Ruta graveolens |

Table 1: Michaelis-Menten constants (Km) for key enzymes in related furanocoumarin biosynthetic pathways.

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) |

| Psoralen | Pastinaca sativa | Leaves | 0.1 - 1.5 |

| Bergapten | Heracleum sosnowskyi | Leaves | 0.5 - 3.0 |

| Xanthotoxin | Apium graveolens | Leaves | 0.05 - 0.8 |

Table 2: Representative concentrations of linear furanocoumarins in various Apiaceae species.

Experimental Protocols

The study of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate Biosynthetic Genes (CYP450s and UGTs)

Objective: To identify and characterize the enzymes responsible for the hydroxylation of the psoralen precursor and the glycosylation of Smyrindiol.

Workflow:

Methodology:

-

Gene Identification: Candidate genes are identified from transcriptome databases of this compound-producing plants (e.g., Glehnia littoralis) based on sequence homology to known furanocoumarin biosynthetic enzymes.

-

Cloning: The full-length coding sequences of candidate genes are amplified by PCR and cloned into a suitable expression vector.

-

Heterologous Expression: The expression constructs are transformed into a host system such as Saccharomyces cerevisiae or Escherichia coli.

-

Enzyme Preparation: For CYP450s, microsomal fractions are prepared from the yeast or bacterial cultures. For UGTs, soluble protein extracts are typically sufficient.

-

Enzyme Assays: The prepared enzyme fractions are incubated with the putative substrate and necessary co-factors.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum with that of an authentic standard.

Protocol 2: Quantitative Analysis of this compound in Plant Tissues

Objective: To determine the concentration of this compound in different tissues of a source plant.

Methodology:

-

Sample Preparation: Plant tissues (e.g., roots, leaves) are harvested, freeze-dried, and ground into a fine powder.

-

Extraction: A known amount of the powdered tissue is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using ultrasonication or accelerated solvent extraction to improve efficiency.

-

Purification: The crude extract is filtered and may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

HPLC-MS/MS Analysis: The purified extract is analyzed by HPLC-MS/MS.

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated using a pure analytical standard of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the general framework of its formation through the furanocoumarin pathway is understood, significant research is still required to elucidate the specific enzymes and regulatory mechanisms involved in the later, more specialized steps of the pathway. The identification and characterization of the specific cytochrome P450 hydroxylase and the UDP-glucosyltransferase will be crucial milestones. Such knowledge will not only deepen our understanding of plant biochemistry but also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications. The integration of transcriptomic and metabolomic data with functional enzyme characterization will be instrumental in fully unraveling this intricate biosynthetic pathway.

Smyrindioloside: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smyrindioloside, a naturally occurring coumarin (B35378) glycoside, has been identified in various plant species, notably within the Heracleum and Glehnia genera. This document provides a comprehensive overview of the known physical and chemical properties of this compound. While direct and extensive research on its biological activities and mechanisms of action remains limited, this paper will synthesize available information on related compounds to suggest potential areas of pharmacological interest, including anti-inflammatory and antimicrobial activities. All quantitative data are presented in structured tables, and where available, detailed experimental methodologies are provided. Furthermore, conceptual signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

This compound is a powder at room temperature and exhibits solubility in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H24O10 | [2][3] |

| Molecular Weight | 424.4 g/mol | [2][3] |

| CAS Number | 87592-77-6 | |

| Physical Description | Powder | |

| Solubility | DMSO, Pyridine, Methanol, Ethanol |

Spectral Data

The structural elucidation of this compound and related natural products typically relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete, published spectral dataset specifically for this compound is not available in the cited literature, the general methodologies for obtaining such data are well-established.

Experimental Protocol: General Approach for Spectral Analysis of Natural Products

A general protocol for the spectral analysis of a purified natural product like this compound would involve the following steps:

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

-

Data Acquisition: 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). These experiments provide information about the proton and carbon environments, as well as their connectivity, which is crucial for structure elucidation.

-

-

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which provide further structural information.

-

-

Infrared Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

-

Data Acquisition: An FT-IR spectrometer is used to obtain the infrared spectrum, which reveals the presence of specific functional groups within the molecule.

-

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activities of this compound is limited in the currently available scientific literature. However, based on the activities of structurally related coumarins and compounds isolated from the same plant genera, potential therapeutic areas can be inferred.

Potential Anti-inflammatory Activity

Coumarins, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. The potential anti-inflammatory action of this compound could involve the modulation of key inflammatory signaling pathways.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: Hypothetical inhibition of inflammatory pathways by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

A common method to assess the anti-inflammatory potential of a compound is to measure its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a set time (e.g., 24 hours) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The production of nitric oxide (NO) can be measured using the Griess reagent.

-

Data Analysis: The inhibitory effect of this compound on the production of these inflammatory markers is calculated relative to the LPS-stimulated control group.

Potential Antimicrobial Activity

Many natural products, including coumarins, exhibit antimicrobial properties. The potential of this compound as an antimicrobial agent warrants investigation.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for determining the antimicrobial activity of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against various microorganisms.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from the wells showing no growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Conclusion and Future Directions

This compound is a coumarin glycoside with defined physicochemical properties. While its biological activities have not been extensively studied, its chemical structure and the known activities of related compounds suggest that it may possess valuable pharmacological properties, particularly in the areas of anti-inflammatory and antimicrobial research. Further investigation is warranted to isolate and purify this compound in sufficient quantities for comprehensive biological screening. Future research should focus on elucidating its specific mechanisms of action and evaluating its efficacy and safety in preclinical models. The experimental protocols and conceptual frameworks presented in this whitepaper provide a foundation for such future investigations.

References

Methodological & Application

Unveiling the Anti-Inflammatory Potential of Smyrindioloside: An In Vitro Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro anti-inflammatory assay of Smyrindioloside, a phenylpropanoid glycoside with therapeutic potential. The following application notes and experimental procedures are designed to guide researchers in evaluating the efficacy of this compound in a controlled laboratory setting, utilizing the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound, a natural compound, has emerged as a candidate for investigation due to its structural similarity to other bioactive phenylpropanoid glycosides known for their anti-inflammatory properties. This protocol outlines a series of in vitro assays to systematically assess the anti-inflammatory activity of this compound and to elucidate its potential mechanism of action, primarily focusing on the inhibition of key inflammatory mediators and signaling pathways.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described assays.

Table 1: Effect of this compound on RAW 264.7 Macrophage Viability

| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± SD |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | NO Concentration (µM) | % Inhibition | Standard Deviation |

| Control (no LPS) | N/A | ||

| LPS (1 µg/mL) | 0 | ||

| LPS + this compound (1 µM) | |||

| LPS + this compound (5 µM) | |||

| LPS + this compound (10 µM) | |||

| LPS + this compound (25 µM) | |||

| LPS + this compound (50 µM) | |||

| LPS + Dexamethasone (Positive Control) |

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (no LPS) | |||

| LPS (1 µg/mL) | |||

| LPS + this compound (Specify Conc.) | |||

| LPS + Dexamethasone (Positive Control) |

Table 4: Relative Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound

| Treatment | iNOS/β-actin Ratio | COX-2/β-actin Ratio |

| Control (no LPS) | ||

| LPS (1 µg/mL) | ||

| LPS + this compound (Specify Conc.) | ||

| LPS + Dexamethasone (Positive Control) |

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[1][2]

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.[3][4]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO or media) should be included.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, which is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[3]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a positive control (e.g., Dexamethasone) and a negative control (LPS alone).

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

Quantification of Pro-Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and NF-κB/MAPK Pathway Proteins

Western blotting is employed to determine the effect of this compound on the protein expression levels of key inflammatory enzymes (iNOS and COX-2) and proteins involved in the NF-κB and MAPK signaling pathways.

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

-

Lyse the cells and determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin (as a loading control).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro anti-inflammatory assay of this compound.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

- 1. Salidroside Reduces Cell Mobility via NF-κB and MAPK Signaling in LPS-Induced BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Abilities of Salidroside on Ameliorating Inflammation, Skewing the Imbalanced Nucleotide Oligomerization Domain-Like Receptor Family Pyrin Domain Containing 3/Autophagy, and Maintaining Intestinal Barrier Are Profitable in Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Smyrindioloside in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of smyrindioloside, a furanocoumarin, in dimethyl sulfoxide (B87167) (DMSO) for cell-based assays. Due to the limited availability of published data specific to this compound, this document offers generalized protocols and recommendations based on the known properties of furanocoumarins and standard laboratory procedures.

Introduction to this compound

This compound is a natural product classified as a furanocoumarin. Furanocoumarins are a class of organic compounds known for their diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. To investigate the therapeutic potential of this compound, robust and reproducible cell-based assays are essential. A critical first step is the proper dissolution and handling of the compound, for which DMSO is a common and effective solvent.

Solubility of this compound in DMSO

This compound is soluble in DMSO, as well as other solvents such as pyridine, methanol, and ethanol. For cell-based assays, DMSO is the preferred solvent due to its miscibility with aqueous cell culture media and its ability to dissolve a wide range of organic compounds.

Recommended Procedure for Preparing a Stock Solution

To ensure accurate and reproducible experimental results, a high-concentration stock solution of this compound in DMSO should be prepared. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for treating cells.

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

-

Materials:

-

This compound (Molecular Weight: 424.4 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh out 4.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile DMSO to the tube.

-

Vortex the mixture thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

The resulting solution is a 10 mM stock of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Quantitative Solubility Data

| Solvent | Known Solubility | Recommended Stock Concentration | Storage |

| DMSO | Soluble | 10 mM | -20°C |

| Ethanol | Soluble | Lower concentrations may be required | -20°C |

| Methanol | Soluble | Lower concentrations may be required | -20°C |

Experimental Protocols for Cell-Based Assays

The following are generalized protocols for common cell-based assays that can be adapted for evaluating the biological activity of this compound. It is crucial to include appropriate controls in all experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-